2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester
Overview
Description
2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a pyrrolidine ring, along with a tert-butyl ester functional group. Its unique structure imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylsulfanyl reagents under controlled conditions. The tert-butyl ester group is then introduced through esterification reactions, often using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can form strong interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl derivatives: These compounds share the trifluoromethylsulfanyl group and exhibit similar chemical reactivity.
Sulfonimidates: These organosulfur compounds have comparable structural features and are used in similar applications.
Uniqueness
2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester stands out due to its combination of a pyrrolidine ring and a tert-butyl ester group, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and the study of biological systems .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-5-8(15)7-18-11(12,13)14/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNQLMSUMXCJKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141270 | |
Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-85-4 | |
Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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